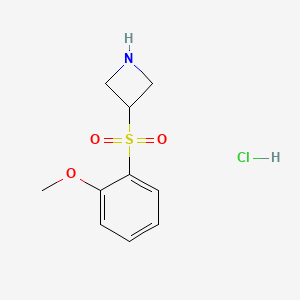

3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride

Description

3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride is a small-molecule azetidine derivative featuring a sulfonyl group substituted with a methoxybenzene moiety. The 2-methoxybenzenesulfonyl group enhances solubility and modulates electronic properties, making this compound a candidate for drug discovery, particularly in central nervous system (CNS) and enzyme-targeted therapies .

Below, we compare its key attributes with similar azetidine derivatives.

Properties

CAS No. |

1864053-14-4 |

|---|---|

Molecular Formula |

C10H14ClNO3S |

Molecular Weight |

263.74 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)sulfonylazetidine;hydrochloride |

InChI |

InChI=1S/C10H13NO3S.ClH/c1-14-9-4-2-3-5-10(9)15(12,13)8-6-11-7-8;/h2-5,8,11H,6-7H2,1H3;1H |

InChI Key |

QQYKJEFHTYESHU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)C2CNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzenesulfonyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Ring-Opening Reactions: Due to the ring strain in azetidines, they can undergo ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to different functionalized azetidines .

Scientific Research Applications

3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate due to its unique structural features and biological activities.

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the azetidine ring critically influences physicochemical properties. Key analogs include:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituent Type | CAS Number | Purity (%) |

|---|---|---|---|---|---|

| 3-(Methylsulfonyl)azetidine hydrochloride | C₄H₁₀ClNO₂S | 171.64 | Methylsulfonyl | 935668-43-2 | 95–98 |

| 3-(Ethylsulfonyl)azetidine hydrochloride | C₅H₁₂ClNO₂S | 197.67 | Ethylsulfonyl | 1820664-96-7 | >95 |

| 3-(tert-Butylsulfonyl)azetidine hydrochloride | C₇H₁₆ClNO₂S | 225.73 | Bulky tert-butylsulfonyl | 786598-78-5 | N/A |

| 3-(Fluoromethyl)azetidine hydrochloride | C₄H₇ClFNO | 139.56 | Fluoromethyl | 1642298-59-6 | >95 |

| 3-(4-Fluorophenoxy)azetidine hydrochloride | C₉H₁₀ClFNO₂ | 229.64 | Aryloxy (4-fluorophenoxy) | N/A | N/A |

Key Observations :

- Polarity : Sulfonyl groups (e.g., methylsulfonyl) increase polarity and solubility compared to alkyl or aryloxy substituents .

- Steric Effects : Bulky substituents like tert-butylsulfonyl reduce metabolic clearance but may hinder target binding .

- Bioavailability : Fluorinated analogs (e.g., 3-(fluoromethyl)azetidine hydrochloride) exhibit improved blood-brain barrier penetration .

Industrial and Market Relevance

- Production: 3-(4-Fluorophenoxy)azetidine hydrochloride has scalable synthesis routes, with Chinese manufacturers dominating supply .

- Cost : Methylsulfonyl derivatives are cost-effective ($50–100/g) due to streamlined synthesis, whereas fluorinated analogs command higher prices (>$200/g) .

Biological Activity

3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a sulfonyl group attached to an azetidine ring, which contributes to its distinct chemical properties. The presence of the methoxy group on the benzene ring enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of 3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor, affecting pathways related to:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate access.

- Receptor Modulation : It may interact with certain receptors, leading to downstream effects that alter cellular signaling pathways.

Antimicrobial Properties

Research indicates that 3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use in treating bacterial infections.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving:

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to reduced proliferation of cancer cells.

- Induction of Apoptosis : It has been observed to activate apoptotic pathways in specific cancer cell lines, which could be beneficial in therapeutic applications.

In Vitro Studies

A series of in vitro assays were conducted to assess the biological activity of 3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride:

| Study Type | Findings | Reference |

|---|---|---|

| Antimicrobial Assay | Inhibition of E. coli and S. aureus growth | |

| Cytotoxicity Assay | Induced apoptosis in MCF-7 breast cancer cells | |

| Enzyme Inhibition | IC50 values indicating significant enzyme inhibition |

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various targets. These studies reveal:

- Binding Affinity : Strong interactions with active sites of target enzymes.

- Structural Insights : Detailed binding modes that elucidate how the compound exerts its biological effects.

Comparative Analysis with Similar Compounds

In comparison with other azetidine derivatives, 3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride shows unique biological profiles due to its specific sulfonyl group. This comparison highlights:

| Compound | Activity Profile |

|---|---|

| Azetidine-3-carboxylic acid | Moderate anticancer activity |

| 3-(Naphthalen-2-yl(propoxy)methyl)azetidine | Lower antimicrobial efficacy |

| 3-(2-Methoxybenzenesulfonyl)azetidine | Enhanced antimicrobial and anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.